Tetronasin Sodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
75139-05-8 |
|---|---|
Molecular Formula |
C35H53NaO8 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
sodium 4-[(2S)-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propanoyl]-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C35H54O8.Na/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7;/h11,13,16,19-25,27,29-30,33-34,36-37H,8-10,12,14-15,17-18H2,1-7H3;/q;+1/p-1/b13-11+,26-16+;/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-;/m1./s1 |
InChI Key |
ZEYWPYADRMDNKP-ZAEMEXADSA-M |
Isomeric SMILES |
C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)C(=O)C2=C(COC2=O)[O-])/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C.[Na+] |
Canonical SMILES |
CC1CCCC(C1C(C)C(=O)C2=C(COC2=O)[O-])C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na+] |
Synonyms |
ICI 139603 ICI139603 tetronasin |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Tetronasin Sodium in Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetronasin is a polyether ionophore antibiotic with potent activity primarily directed against Gram-positive bacteria. Its mechanism of action is centered on its ability to function as a mobile ion carrier, disrupting the electrochemical gradients essential for bacterial viability across the cytoplasmic membrane. This guide provides a comprehensive overview of the molecular action of Tetronasin, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.
Core Mechanism of Action: Disruption of Ion Gradients
Tetronasin's bactericidal activity stems from its function as an ionophore. Unlike channel-forming ionophores, Tetronasin acts as a mobile carrier, binding to specific cations and transporting them across the lipid bilayer of the bacterial cell membrane. This process dissipates the crucial ion gradients that power essential cellular functions.
The primary mode of action involves the exchange of cations for protons (H+), leading to a collapse of both the membrane potential (ΔΨ) and the pH gradient (ΔpH), which together constitute the proton motive force (PMF). The dissipation of the PMF inhibits ATP synthesis, nutrient transport, and other critical cellular processes, ultimately leading to bacterial cell death. Gram-negative bacteria are generally resistant to Tetronasin due to their outer membrane, which acts as a permeability barrier, preventing the ionophore from reaching the cytoplasmic membrane.
Ion Selectivity
Available evidence suggests that Tetronasin functions as a Ca²⁺/H⁺ exchanger. This selective transport of divalent cations in exchange for protons is a key feature of its mechanism, distinguishing it from some other ionophores like monensin, which primarily transports monovalent cations such as Na⁺ and K⁺.
Quantitative Data: Antimicrobial Potency
The efficacy of Tetronasin Sodium has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various Gram-positive bacteria. The following table summarizes available MIC data, highlighting the potent activity of Tetronasin.
| Bacterial Species | Strain | Tetronasin MIC (µg/mL) | Monensin MIC (µg/mL) | Reference |
| Streptococcus bovis | C277 | 0.028 | 0.32 | [1] |
| Lactobacillus casei | LB17 | 0.012 | 1.176 | [1] |
| Ruminococcus flavefaciens | 007 | 0.005 | 0.388 | [1] |
| Eubacterium ruminantium | 2388 | Data not available | Data not available | |
| Prevotella albensis | M384 | Data not available | Data not available |
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of Tetronasin Action
The following diagram illustrates the proposed sequence of events following the interaction of Tetronasin with a Gram-positive bacterial cell.
Caption: Proposed mechanism of this compound action in Gram-positive bacteria.
Experimental Workflow: MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The following diagram outlines a typical workflow for determining the MIC of this compound using the broth microdilution method.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Experimental Protocols
Protocol for Determining the Effect of Tetronasin on Bacterial Membrane Potential
This protocol is adapted from methodologies utilizing the voltage-sensitive fluorescent dye DiSC₃(5) to measure changes in bacterial membrane potential.
5.1.1 Materials
-
Gram-positive bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution (in DMSO)
-
Valinomycin (as a positive control for depolarization)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
5.1.2 Procedure
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into the growth medium and incubate overnight at the optimal temperature.
-
The following day, dilute the overnight culture into fresh, pre-warmed medium and grow to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a final OD₆₀₀ of 0.1.
-
-
Dye Loading and Measurement:
-
Add the bacterial suspension to the wells of the 96-well microplate.
-
Add DiSC₃(5) to each well to a final concentration of 1 µM.
-
Incubate the plate in the dark at room temperature for 30 minutes to allow for dye uptake and fluorescence quenching.
-
Measure the baseline fluorescence using a microplate reader (e.g., excitation at 622 nm and emission at 670 nm).
-
-
Addition of Compounds and Kinetic Reading:
-
Add varying concentrations of this compound to the respective wells.
-
Include a solvent control (DMSO) and a positive control for depolarization (e.g., valinomycin at 1 µM).
-
Immediately begin kinetic fluorescence readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates depolarization of the cell membrane, as the dye is released from the membrane and its fluorescence is de-quenched.
-
Plot the fluorescence intensity over time for each concentration of Tetronasin.
-
Compare the rate and extent of depolarization caused by Tetronasin to the controls.
-
Conclusion
This compound exerts its potent antibacterial effect against Gram-positive bacteria by acting as a mobile ionophore, primarily facilitating a Ca²⁺/H⁺ exchange across the cytoplasmic membrane. This action disrupts the essential proton motive force, leading to a cascade of events that culminate in bacterial cell death. The quantitative data, while still needing further expansion to include a broader range of clinical pathogens, clearly demonstrates its high potency. The provided experimental protocols offer a framework for further investigation into its precise molecular interactions and the full spectrum of its activity. The continued study of Tetronasin and similar ionophores holds promise for the development of novel antimicrobial strategies in an era of increasing antibiotic resistance.
References
A Comprehensive Technical Guide to Tetronasin Sodium for the Scientific Researcher
This guide provides an in-depth overview of this compound, a polyether ionophore antibiotic. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, applications, and relevant experimental data.
SEO-Driven, Long-Tail Keywords
For researchers seeking specific information on this compound, the following long-tail keywords are highly relevant:
-
Mechanism of Action & Properties:
-
This compound ionophore mechanism of action
-
Cation selectivity of this compound
-
This compound as a divalent cation antiporter
-
Impact of tetronasin on microbial membrane potential
-
Chemical synthesis of this compound
-
This compound biosynthesis pathway in Streptomyces
-
NMR spectroscopy of sodium tetronasin structure
-
-
Antimicrobial & Research Applications:
-
In vitro antimicrobial spectrum of this compound
-
This compound efficacy against Gram-positive bacteria
-
Comparing tetronasin and monensin antimicrobial activity
-
Use of this compound in ruminant feed efficiency
-
This compound effect on rumen fermentation and microbiota
-
Development of ionophore resistance to tetronasin
-
This compound for the control of coccidiosis in poultry
-
This compound's role in reversing ruminal lactic acidosis
-
-
Experimental & Analytical Focus:
-
In vitro culture methods for studying tetronasin effects
-
Analytical methods for this compound detection in feed
-
Assaying this compound ionophore activity
-
Experimental models of tetronasin-induced gut microbiota shifts
-
Protocols for testing tetronasin against drug-resistant bacteria
-
Molecular dynamics simulations of tetronasin-ion complexes
-
Introduction to this compound
This compound is a polyether ionophore antibiotic produced by the fermentation of Streptomyces longisporoflavus.[1][2] It is characterized by a tetronic acid moiety and a polyether backbone, which enables it to form lipid-soluble complexes with cations and transport them across biological membranes.[2][3] This ionophoretic activity is the basis for its potent antimicrobial properties, particularly against Gram-positive bacteria.[4] Commercially, it has been utilized as a feed additive for ruminants to improve feed efficiency and as an anticoccidial agent in poultry.
Mechanism of Action
Tetronasin functions as an ionophore, a molecule that can transport ions across lipid membranes. Its primary mechanism involves disrupting the electrochemical gradients across the cell membranes of susceptible microorganisms.
Key aspects of its mechanism include:
-
Cation Selectivity: Tetronasin is a divalent antiporter, showing a preference for binding with Ca²⁺ or Mg²⁺.
-
Ion Exchange: It facilitates an electroneutral exchange of cations for protons (H⁺) across the membrane. This disrupts the transmembrane ion and proton gradients that are essential for vital cellular processes.
-
Energy Depletion: The targeted cell expends significant energy in an attempt to restore its ion homeostasis, leading to a depletion of cellular energy reserves and eventual cell death.
-
Membrane Potential Disruption: By altering the distribution of ions, tetronasin acutely disrupts the cellular membrane potential, which is a key factor in its antibacterial and cytotoxic effects.
The following diagram illustrates the proposed mechanism of action for this compound at the cellular membrane.
Caption: A diagram illustrating the ionophore activity of this compound.
Antimicrobial Spectrum and Efficacy
Tetronasin exhibits potent activity primarily against Gram-positive bacteria. Gram-negative bacteria are generally more resistant due to their outer membrane, which can be impermeable to hydrophobic compounds like tetronasin.
| Microorganism Type | Susceptibility to Tetronasin | Reference |
| Gram-Positive Bacteria | Generally Sensitive | |
| Gram-Negative Bacteria | Generally Resistant | |
| Rumen Fungi (e.g., Neocallimastix frontalis) | Sensitive | |
| Ciliate Protozoa | Minor Effects |
Comparative Efficacy
Studies have shown that tetronasin is often more potent than other ionophores, such as monensin. For instance, Lactobacillus casei was found to be 55 times more sensitive to tetronasin than to monensin. This higher potency makes it particularly effective in specific applications, such as preventing lactic acidosis in ruminants by targeting lactate-producing bacteria.
Research Applications
Rumen Fermentation Modification
Tetronasin is used to modulate the microbial ecosystem in the rumen of cattle, leading to improved feed efficiency. It selectively inhibits certain bacteria, which results in:
-
A decrease in acetate and methane production.
-
An increase in propionate production, which is a more energy-efficient pathway for the animal.
-
Inhibition of the biohydrogenation of linoleic acid.
Coccidiosis Control in Poultry
As an anticoccidial agent, tetronasin is effective against various species of Eimeria, the parasite responsible for coccidiosis in poultry. Ionophores like tetronasin destroy the motile stages (sporozoites and merozoites) of the parasite's life cycle.
Antimicrobial Resistance Research
The study of ionophores like tetronasin provides insights into mechanisms of antibiotic resistance. For example, resistance in the producing organism, Streptomyces longisporoflavus, has been linked to an ATP-dependent efflux system. Cross-resistance between different ionophores, such as tetronasin and monensin, has also been observed.
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains.
Methodology:
-
Bacterial Strains and Culture Conditions: A selection of Gram-positive and Gram-negative bacteria are cultured in appropriate liquid media (e.g., Mueller-Hinton Broth for many common pathogens, specialized media for anaerobic rumen bacteria).
-
Preparation of Tetronasin Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted in the culture medium to achieve a range of concentrations.
-
Microdilution Assay: The assay is typically performed in 96-well microtiter plates. Each well contains a standardized inoculum of the test bacterium and a specific concentration of tetronasin.
-
Incubation: Plates are incubated under conditions optimal for the growth of the test organism (e.g., 37°C for 18-24 hours for many clinical isolates; anaerobic conditions for rumen bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of tetronasin that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Controls: Positive controls (bacteria with no antibiotic) and negative controls (medium only) are included to ensure the validity of the results.
Rumen Fermentation Simulation (Continuous Culture System)
Objective: To evaluate the effects of this compound on microbial fermentation patterns in a simulated rumen environment.
Methodology:
-
Fermenter Setup: Continuous flow-through ruminal fermenters are used. These systems are inoculated with rumen fluid collected from a fistulated animal.
-
Feed and Buffer Infusion: A defined artificial saliva buffer and a standardized feed mixture are continuously infused into the fermenters to mimic natural rumen conditions.
-
Tetronasin Administration: A steady-state concentration of tetronasin (e.g., 2 µg/mL) is maintained by constant infusion into the treatment fermenters. Control fermenters receive no ionophore.
-
Sample Collection: Effluent from the fermenters is collected at regular intervals to analyze fermentation products.
-
Analysis of Volatile Fatty Acids (VFAs): VFA concentrations (acetate, propionate, butyrate) are determined using gas chromatography (GC).
-
Gas Analysis: The composition of the gas produced (methane, carbon dioxide) is analyzed, also typically by GC.
-
Microbial Population Analysis: Techniques such as quantitative PCR (qPCR) or 16S rRNA gene sequencing can be used to assess changes in the microbial community structure.
The following diagram outlines the workflow for a continuous culture rumen fermentation experiment.
Caption: A flowchart of an in vitro rumen fermentation experiment.
Quantitative Data Summary
The following tables summarize key quantitative data related to the physical properties and biological activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₃NaO₈ | |
| Molecular Weight | 624.8 g/mol | |
| IUPAC Name | sodium 4-[(2S)-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propanoyl]-5-oxo-2H-furan-3-olate |
Table 2: Comparative Effects of Ionophores on Rumen Fermentation In Vitro
| Parameter | Control | Monensin (2 µg/mL) | Tetronasin (2 µg/mL) | Reference |
| Acetate (molar %) | Higher | Lower | Lower | |
| Propionate (molar %) | Lower | Higher | Higher | |
| Methane (CH₄) Production | Higher | Decreased | Decreased | |
| Biohydrogenation of Linoleic Acid | Baseline | Inhibited | Inhibited |
Biosynthesis of Tetronasin
Tetronasin is a polyketide natural product, and its biosynthesis involves a complex series of enzymatic reactions. The pathway is proposed to begin with the formation of a linear polyketide chain, which then undergoes a cascade of cyclization reactions to form the final polyether structure. Enzymes homologous to [4+2] cyclases, such as Tsn11 and Tsn15, are encoded in the tetronasin gene cluster and are believed to play a role in the formation of the ring systems. A deeper understanding of these biosynthetic pathways could enable pathway engineering to create novel and potentially more potent derivatives.
Conclusion
This compound is a potent ionophore with significant applications in both veterinary medicine and scientific research. Its mechanism of action, centered on the disruption of ion gradients across cellular membranes, makes it a powerful tool for modulating microbial populations. For researchers, it serves as a valuable subject for studying ionophore activity, antimicrobial resistance, and the complex interactions within microbial ecosystems like the rumen. Further investigation into its biosynthesis and structure-activity relationships holds promise for the development of new antimicrobial agents.
References
- 1. Recent advances in the field of bioactive tetronates - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00015C [pubs.rsc.org]
- 2. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity-focused semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the novel ionophore tetronasin (ICI 139603) on ruminal microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
A Foundational Guide to mTOR Signaling: Core Concepts and Exploratory Research
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from a multitude of extracellular and intracellular cues, including growth factors, nutrients, cellular energy levels, and stress, to direct the cell's metabolic and biosynthetic activities.[3] Given its critical role, dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders like type 2 diabetes, and neurodegenerative conditions.[1][4] This makes mTOR a highly attractive target for therapeutic intervention.
This technical guide provides a foundational overview of the mTOR signaling pathway, details key experimental protocols for its investigation, and presents a logical framework for exploratory drug discovery efforts targeting this critical cellular hub.
Core Components: The mTORC1 and mTORC2 Complexes
mTOR exerts its functions as the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are differentiated by their unique protein components, upstream regulators, downstream targets, and sensitivity to the inhibitor rapamycin.
-
mTORC1: Comprised of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is a master regulator of cell growth. It responds to signals such as growth factors (via the PI3K-Akt pathway), amino acids, and cellular energy status to control anabolic processes. Key downstream effects of mTORC1 activation include the promotion of protein synthesis through the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). mTORC1 is characteristically sensitive to acute inhibition by rapamycin.
-
mTORC2: This complex consists of mTOR, Rictor, mSIN1, GβL, and DEPTOR. mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival, metabolism, and cytoskeleton organization. A key downstream target of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation. Unlike mTORC1, mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types.
// Upstream Signals GrowthFactors [label="Growth Factors\n(e.g., Insulin, IGF-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; AminoAcids [label="Amino Acids\n(e.g., Leucine)", fillcolor="#F1F3F4", fontcolor="#202124"]; EnergyStatus [label="Low Energy (AMP/ATP)", fillcolor="#F1F3F4", fontcolor="#202124"];
// PI3K/Akt Pathway PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"];
// TSC Complex TSC1_2 [label="TSC1/TSC2", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb", fillcolor="#FBBC05", fontcolor="#202124"];
// AMPK AMPK [label="AMPK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// mTOR Complexes mTORC1 [label="mTORC1", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", shape=doubleoctagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Downstream Effectors S6K1 [label="S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis &\nCell Growth", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytoskeleton [label="Cytoskeletal\nOrganization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurvival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GrowthFactors -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> TSC1_2 [label="Inhibition", color="#EA4335", arrowhead=tee]; Akt -> mTORC1 [color="#5F6368"]; TSC1_2 -> Rheb [label="Inhibition", color="#EA4335", arrowhead=tee]; Rheb -> mTORC1 [label="Activation", color="#34A853"]; AminoAcids -> mTORC1 [label="Activation", color="#34A853"]; EnergyStatus -> AMPK [label="Activation", color="#34A853"]; AMPK -> TSC1_2 [label="Activation", color="#34A853"]; AMPK -> mTORC1 [label="Inhibition", color="#EA4335", arrowhead=tee];
GrowthFactors -> mTORC2 [color="#5F6368"]; mTORC2 -> Akt [label="Full Activation\n(p-Ser473)", color="#34A853"]; mTORC2 -> Cytoskeleton [color="#5F6368"];
mTORC1 -> S6K1 [label="Activation", color="#34A853"]; mTORC1 -> _4EBP1 [label="Inhibition", color="#EA4335", arrowhead=tee]; mTORC1 -> Autophagy [label="Inhibition", color="#EA4335", arrowhead=tee]; S6K1 -> ProteinSynthesis [color="#5F6368"]; _4EBP1 -> ProteinSynthesis [arrowhead=tee, color="#EA4335"]; Akt -> CellSurvival [color="#5F6368"];
// Feedback loop S6K1 -> PI3K [style=dashed, label="Negative\nFeedback", color="#EA4335", arrowhead=tee, constraint=false]; }
Caption: A diagram of the core mTOR signaling network.
Investigative Methodologies & Experimental Protocols
Studying the mTOR pathway requires robust and reproducible experimental techniques. The two most common assays to probe mTORC1 activity are Western Blotting for the phosphorylation status of its downstream effectors and cell viability assays to measure the phenotypic consequences of its inhibition.
Caption: Workflow for assessing mTOR inhibitor efficacy.
Detailed Experimental Protocol 1: Western Blot for p-S6K1
This protocol is for detecting the phosphorylation of S6K1 at Threonine 389, a common marker for mTORC1 activity.
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 90 minutes is recommended for a protein of this size (~70-85 kDa).
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-S6K1 (Thr389) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. A separate blot should be run for total S6K1 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Detailed Experimental Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability and proliferation.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Drug Treatment: The next day, treat the cells with various concentrations of the mTOR inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Quantitative Analysis of mTOR Inhibition
The efficacy of mTOR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Below is a table summarizing representative IC50 values for various mTOR inhibitors against different cancer cell lines, demonstrating the variable sensitivity across different genetic backgrounds.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) |
| Everolimus | mTORC1 | MCF-7 | Breast Cancer | ~1.5 - 20 |
| AZD8055 | mTORC1/mTORC2 | Various | Cancer | ~20 - 50 |
| BEZ235 | PI3K/mTOR | Various | Cancer | ~4 - 20 |
| PKI-587 | PI3K/mTOR | MDA-MB-361 | Breast Cancer | ~3 |
| Torin 1 | mTORC1/mTORC2 | Various | Cancer | ~3 |
Note: IC50 values are approximate and can vary based on experimental conditions and cell line passage number. Data compiled from multiple sources for illustrative purposes.
Logical Framework for Exploratory Drug Discovery
The development of novel mTOR inhibitors follows a logical progression from initial discovery to preclinical validation. This process involves identifying a therapeutic need, screening for active compounds, and iteratively optimizing their properties.
Caption: A framework for early-stage mTOR drug discovery.
This framework highlights the cyclical nature of lead optimization, where medicinal chemistry efforts to improve a compound's characteristics are continuously guided by in vitro testing results. Promising compounds that demonstrate efficacy and acceptable safety profiles in cellular models are then advanced to more complex in vivo models to assess their therapeutic potential in a physiological context.
References
Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.
For Researchers, Scientists, and Drug Development Professionals
The journey of advancing a novel therapeutic agent from the laboratory bench to clinical application is invariably paved with experimental challenges. Inhibitor-X, a promising kinase inhibitor, is no exception. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with Inhibitor-X. It provides a comprehensive framework for troubleshooting common experimental hurdles, optimizing protocols for enhanced data quality, and refining methodologies to ensure robust and reproducible results. By addressing these critical aspects, this guide aims to accelerate the research and development pipeline for this next-generation therapeutic.
I. Core Principles of Experimentation with Inhibitor-X
Successful experimentation with Inhibitor-X hinges on a foundational understanding of its mechanism of action and its physicochemical properties. As a kinase inhibitor, its primary function is to modulate specific signaling pathways by blocking the activity of one or more protein kinases. However, off-target effects, solubility issues, and compound stability can introduce significant variability into experimental outcomes. The following sections will delve into specific challenges and solutions to mitigate these factors.
II. Troubleshooting Common Experimental Challenges
Researchers may encounter a range of issues when working with Inhibitor-X. This section outlines common problems, their potential causes, and systematic approaches to resolving them.
A. Inconsistent Cellular Potency (IC50 Values)
One of the most frequent challenges is variability in the half-maximal inhibitory concentration (IC50) of Inhibitor-X across experiments.
-
Potential Causes:
-
Inconsistent cell passage number and health.
-
Variations in serum concentration in the cell culture media.
-
Inaccurate compound concentration due to solubility or stability issues.
-
Differences in incubation time.
-
Assay-to-assay variability in reagent quality or preparation.
-
-
Troubleshooting Strategies:
-
Standardize Cell Culture: Use cells within a narrow passage number range and ensure high viability (>95%) before each experiment.
-
Serum Optimization: Test and fix the serum concentration, as serum proteins can bind to Inhibitor-X and affect its free concentration.
-
Compound Handling: Prepare fresh stock solutions of Inhibitor-X and verify its concentration and purity regularly. Assess its solubility in the final assay medium.
-
Time-Course Experiments: Determine the optimal incubation time for observing the desired inhibitory effect.
-
Quality Control: Implement rigorous quality control checks for all reagents and instrumentation.
-
B. Off-Target Effects and Cellular Toxicity
Distinguishing between on-target pharmacological effects and off-target toxicity is crucial for accurate data interpretation.
-
Potential Causes:
-
Inhibitor-X may interact with other kinases or cellular proteins.
-
High concentrations can lead to non-specific cellular stress and apoptosis.
-
The vehicle (e.g., DMSO) used to dissolve Inhibitor-X may have its own cytotoxic effects.
-
-
Troubleshooting Strategies:
-
Dose-Response Analysis: Conduct a wide range of concentration-response experiments to identify a therapeutic window.
-
Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) or kinase profiling to confirm engagement with the intended target and identify potential off-targets.
-
Control Experiments: Include appropriate controls, such as a structurally related but inactive compound and a vehicle-only control.
-
Orthogonal Assays: Validate key findings using multiple, independent assay formats.
-
III. Optimization of Experimental Protocols
To enhance the precision and reproducibility of experiments involving Inhibitor-X, a systematic optimization of protocols is essential.
A. Cell-Based Assay Optimization
-
Cell Seeding Density: Titrate the number of cells seeded per well to ensure they are in the logarithmic growth phase throughout the experiment.
-
Assay Duration: Optimize the incubation time with Inhibitor-X to capture the desired biological response without inducing significant cytotoxicity.
-
Reagent Concentration: Determine the optimal concentrations of all assay reagents, such as substrates and detection antibodies, to maximize the signal-to-noise ratio.
B. In Vivo Study Refinements
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Conduct thorough PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Inhibitor-X and to correlate its concentration with the biological response.
-
Dosing and Formulation: Optimize the dosing regimen (dose and frequency) and formulation to maintain effective concentrations at the target site while minimizing toxicity.
-
Biomarker Analysis: Develop and validate robust biomarkers to monitor the on-target activity of Inhibitor-X in vivo.
IV. Data Presentation and Analysis
Table 1: Comparative Analysis of Inhibitor-X IC50 Values Under Different Experimental Conditions
| Cell Line | Serum Concentration | Incubation Time (hours) | Seeding Density (cells/well) | Average IC50 (nM) | Standard Deviation |
| Cell Line A | 10% | 24 | 5,000 | 50 | 5.2 |
| Cell Line A | 5% | 24 | 5,000 | 35 | 4.1 |
| Cell Line A | 10% | 48 | 5,000 | 42 | 4.8 |
| Cell Line A | 10% | 24 | 10,000 | 75 | 8.3 |
| Cell Line B | 10% | 24 | 8,000 | 120 | 11.5 |
V. Detailed Experimental Protocols
To ensure methodological consistency, detailed protocols for key experiments are provided below.
Protocol 1: Determination of IC50 in a Cell-Based Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of Inhibitor-X in the appropriate vehicle (e.g., DMSO). Further dilute in cell culture medium to the final desired concentrations.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of Inhibitor-X. Include vehicle-only controls.
-
Incubation: Incubate the plate for the optimized duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-only controls and fit the dose-response curve using a non-linear regression model to determine the IC50 value.
VI. Visualization of Pathways and Workflows
Visual representations of complex biological pathways and experimental workflows can significantly enhance understanding and communication.
A. Signaling Pathway Modulation by Inhibitor-X
The following diagram illustrates the hypothetical signaling cascade targeted by Inhibitor-X.
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
For researchers, scientists, and drug development professionals, the term "core" can signify several distinct, highly specialized areas of study. An in-depth technical guide or whitepaper would need to address the specific nuances of these fields to attract a knowledgeable audience. The following table categorizes long-tail keywords tailored to these specific domains, targeting the precise informational needs of this expert audience.
| Category | Long-tail Keyword |
| Core Signaling Pathways | in-depth analysis of cancer core signaling pathways[1][2][3][4][5] |
| therapeutic targeting of aberrant core signaling cascades | |
| quantitative modeling of RTK-triggered signaling pathways | |
| role of PI3K/Akt/mTOR core pathway in tumorigenesis | |
| Wnt signaling pathway core components in colorectal cancer | |
| cross-talk between core oncogenic signaling pathways | |
| experimental protocols for studying cancer signaling pathways | |
| guide to dysregulated signaling pathways in cancer development | |
| Medicinal Chemistry Core Scaffolds | computational design of novel medicinal chemistry scaffolds |
| strategies for core scaffold optimization in drug design | |
| synthesis of unusual ring systems as therapeutic scaffolds | |
| analog series-based scaffolds for lead optimization | |
| scaffold hopping techniques for novel drug discovery | |
| structure-activity relationship of privileged core scaffolds | |
| exploring chemical space with new molecular scaffolds | |
| challenges in scaling up complex chemical scaffolds | |
| Bioinformatics Core Facilities | best practices for managing a bioinformatics core facility |
| developing reproducible workflows for genomics core facilities | |
| experimental design support from a bioinformatics core | |
| data analysis services for next-generation sequencing core | |
| competency framework for bioinformatics core scientists | |
| cost models and resource allocation for core facilities | |
| data integration strategies for multi-omics core facilities | |
| quality control systems for bioinformatics core services | |
| Protein Core Analysis | computational methods for protein core structure prediction |
| role of hydrophobic core in protein folding and stability | |
| high-resolution analysis of protein core packing | |
| linguistic approach to decoding protein amino acid sequences | |
| protein language models for function prediction | |
| impact of core mutations on protein function and disease | |
| comparative analysis of protein core and surface residues | |
| advanced techniques for visualizing protein core dynamics | |
| Drug Discovery and Development | accelerating lead identification in early drug discovery |
| pre-clinical drug development strategy for biotech startups | |
| in silico methods for virtual screening in drug discovery | |
| overcoming challenges in small molecule drug development | |
| role of contract research organizations in drug development | |
| innovations in unnatural amino acids for drug design | |
| managing nitrosamine impurities in pharmaceutical manufacturing | |
| solid-state property optimization for API bioavailability |
References
- 1. longdom.org [longdom.org]
- 2. A Guide to Cell Signaling in Cancer Development and Progress | Technology Networks [technologynetworks.com]
- 3. Integrative Analysis of Cancer-Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. sinobiological.com [sinobiological.com]
Tetronasin Sodium: An In-depth Technical Guide on Ionophore Activity and Cation Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetronasin is a polyether ionophore antibiotic belonging to the tetronic acid class, produced by the bacterium Streptomyces longisporoflavus. As an ionophore, its primary mechanism of action involves the transport of cations across biological membranes, leading to the disruption of ion gradients essential for cellular function and survival. This property underpins its efficacy as an antimicrobial agent and its use as a growth promoter in ruminants. This technical guide provides a detailed overview of the known ionophore activity of tetronasin, its presumed cation selectivity, and the experimental methodologies used to characterize these properties. Due to a notable lack of specific quantitative data in publicly accessible literature, this guide combines established principles of polyether ionophore function with the available information on tetronasin, offering a foundational understanding for research and development professionals.
Introduction to Tetronasin
Tetronasin is a complex polyether antibiotic that has garnered interest for its potent activity against Gram-positive bacteria.[1][2] Its structure features a tetronic acid moiety, which is crucial for its ion-binding capabilities.[3] Like other carboxylic ionophores, tetronasin can form a lipid-soluble complex with cations, facilitating their transport across the hydrophobic core of cellular and organellar membranes. This disruption of transmembrane ion gradients is the basis of its antimicrobial effects. While the existence of a sodium salt of tetronasin ("Na-tetronasin") has been described, indicating an affinity for sodium ions, there are also reports suggesting a high affinity for calcium.[4][5] A definitive, comparative analysis of its selectivity for various physiologically important cations remains to be fully elucidated in the literature.
Core Mechanism: Ionophore Activity
The ionophoretic action of tetronasin follows the general model of carboxylic polyether ionophores. The molecule acts as a mobile carrier, binding a cation in a coordination sphere formed by its oxygen atoms. This complexation is typically accompanied by the deprotonation of the carboxylic acid group, resulting in a neutral, lipid-soluble complex that can diffuse across the cell membrane. On the inner side of the membrane, the cation is released, and the ionophore becomes protonated, ready for the cycle to repeat in the reverse direction. This process often results in an electroneutral exchange of a cation for a proton (e.g., Na+/H+ exchange), which can dissipate both the cation and pH gradients across the membrane.
Caption: General mechanism of electroneutral Na+/H+ exchange by Tetronasin.
Cation Selectivity
Quantitative Data on Cation Selectivity (Illustrative)
To facilitate a clearer understanding of the required data, the following table presents an illustrative set of parameters that would be determined experimentally to define the cation selectivity of tetronasin. Note: The values in this table are hypothetical and are provided for exemplary purposes only.
| Cation | Stability Constant (log K) | Transport Rate (pmol/cm²/s) |
| Na+ | 5.5 | 150 |
| K+ | 4.8 | 95 |
| Ca2+ | 6.2 | 50 |
| Mg2+ | 4.1 | 20 |
Table 1: Illustrative quantitative data for Tetronasin's cation selectivity. These values are hypothetical and serve as a template for the types of measurements required for a thorough characterization.
Experimental Protocols
Characterizing the ionophore activity and cation selectivity of a compound like tetronasin involves in vitro assays that measure its ability to transport ions across a lipid bilayer. Below are detailed methodologies for key experiments.
Protocol: Fluorescence-Based Ion Transport Assay
This protocol describes a common method to quantify the ionophore-mediated transport of cations into artificial lipid vesicles (liposomes) using a pH-sensitive fluorescent dye. The influx of cations via an M+/H+ exchange mechanism will cause an efflux of protons, leading to a change in the internal pH of the liposome, which can be monitored fluorometrically.
A. Materials and Reagents
-
Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Fluorescent pH indicator (e.g., pyranine)
-
Buffer solutions (e.g., HEPES) at various pH values
-
Salt solutions of the cations to be tested (e.g., NaCl, KCl, CaCl2, MgCl2)
-
Tetronasin stock solution in a suitable solvent (e.g., DMSO or ethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Liposome extrusion equipment
B. Methodology
-
Liposome Preparation:
-
Dissolve phospholipids in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution containing the pH-sensitive dye (e.g., 1 mM pyranine in 10 mM HEPES, pH 7.4).
-
Subject the hydrated lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
-
Purification:
-
Separate the dye-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column equilibrated with an iso-osmotic buffer.
-
-
Fluorescence Assay:
-
Dilute the purified liposome suspension in the iso-osmotic buffer in a fluorometer cuvette to a final lipid concentration of approximately 50-100 µM.
-
Set the fluorometer to the excitation and emission wavelengths appropriate for the chosen dye (e.g., for pyranine, dual excitation at 405 nm and 460 nm, emission at 510 nm).
-
Record a stable baseline fluorescence.
-
Add the tetronasin stock solution to the cuvette to achieve the desired final concentration and mix gently.
-
Initiate the ion transport by adding a small volume of a concentrated salt solution of the cation of interest (e.g., NaCl to a final concentration of 50 mM).
-
Monitor the change in fluorescence intensity over time. The rate of change in fluorescence corresponds to the rate of proton efflux, and thus the rate of cation influx.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each cation at various concentrations of tetronasin.
-
Compare the initial rates of transport for different cations to determine the selectivity of tetronasin.
-
Caption: Workflow for a fluorescence-based ion transport assay.
Protocol: Mitochondrial Membrane Potential Assay
The disruption of ion gradients across the inner mitochondrial membrane can lead to a decrease in the mitochondrial membrane potential (ΔΨm). This can be assessed using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.
A. Materials and Reagents
-
Cultured cells (e.g., a relevant cell line for the research question)
-
Cell culture medium and supplements
-
Tetronasin stock solution
-
Fluorescent mitochondrial membrane potential probe (e.g., JC-1 or TMRE)
-
A positive control for mitochondrial depolarization (e.g., FCCP)
-
Fluorescence microscope or plate reader
B. Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate suitable for fluorescence measurements.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with various concentrations of tetronasin for a defined period. Include untreated and positive control (FCCP) wells.
-
-
Staining:
-
Prepare a working solution of the mitochondrial membrane potential probe in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add the staining solution.
-
Incubate the cells with the dye for the recommended time (e.g., 20-30 minutes for TMRE) at 37°C, protected from light.
-
-
Measurement:
-
If using a non-ratiometric dye like TMRE, wash the cells with pre-warmed buffer to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope. For JC-1, which is ratiometric, measure both the green (monomer) and red (J-aggregate) fluorescence.
-
-
Data Analysis:
-
For TMRE, a decrease in fluorescence intensity indicates mitochondrial depolarization.
-
For JC-1, a decrease in the red/green fluorescence ratio indicates depolarization.
-
Quantify the change in mitochondrial membrane potential as a function of tetronasin concentration.
-
Signaling Pathways and Downstream Effects
By altering the intracellular concentrations of cations, particularly sodium, tetronasin can be expected to influence various signaling pathways. A sustained increase in intracellular sodium can reverse the direction of the Na+/Ca2+ exchanger, leading to an influx of Ca2+ and an increase in cytosolic calcium concentration. This elevation in intracellular calcium is a potent secondary messenger that can trigger a multitude of cellular processes, including apoptosis and changes in gene expression. Furthermore, the dissipation of ion gradients across the mitochondrial membrane can lead to mitochondrial dysfunction, oxidative stress, and the release of pro-apoptotic factors. However, specific studies detailing the direct impact of tetronasin on these signaling cascades are limited.
Caption: Potential downstream effects of increased intracellular sodium due to Tetronasin.
Conclusion
Tetronasin is a potent polyether ionophore with significant antimicrobial properties rooted in its ability to disrupt fundamental cellular ion gradients. While its general mechanism of action as a carboxylic ionophore is understood, a detailed and quantitative characterization of its cation selectivity is a notable gap in the existing literature. For researchers and drug development professionals, a thorough investigation into its binding constants and transport rates for Na+, K+, Ca2+, and Mg2+ is essential for a complete understanding of its biological activity, selectivity, and potential toxicological profile. The experimental protocols outlined in this guide provide a framework for conducting such crucial investigations. Further research into the specific signaling pathways affected by tetronasin will be invaluable for elucidating its full therapeutic potential and mechanism of action.
References
- 1. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity focused semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and chemistry of the ionophore antibiotic tetronasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
An in-depth technical guide for researchers, scientists, and drug development professionals requires a content strategy rooted in the specific intents of its audience. By categorizing keywords based on researcher intent, content can be precisely tailored to answer the questions and solve the problems of this highly specialized group. The following guide, centered on the critical PI3K/AKT/mTOR signaling pathway in oncology, demonstrates how to structure content to meet these needs, complete with quantitative data, detailed protocols, and mandatory visualizations.
Keyword Categorization by Researcher Intent
To effectively guide content creation, keywords are categorized into five distinct researcher intents:
1. Informational Intent: Seeking Foundational Knowledge This intent reflects a need to understand the basic concepts, components, and general function of a topic. Users are at the top of the knowledge funnel.
-
What is the PI3K/AKT/mTOR pathway?
-
Role of mTOR in cell growth
-
PI3K signaling explained
-
Function of PTEN in cancer
-
Introduction to signal transduction in oncology
2. Investigational Intent: Exploring Specific Mechanisms and Roles This intent signifies a deeper inquiry into the pathway's role in specific contexts, such as disease states or cellular processes. Researchers are looking for detailed explanations and connections.
-
PI3K pathway dysregulation in breast cancer[1]
-
Mechanism of AKT activation by growth factors
-
Downstream effectors of mTORC1
-
PTEN loss and therapy resistance
-
Cross-talk between MAPK and PI3K pathways[2]
3. Methodological Intent: Searching for Experimental Procedures This intent is highly specific, focusing on the "how-to" of an experiment. The user needs detailed, replicable protocols to test a hypothesis related to the pathway.
-
Phospho-AKT western blot protocol
-
PI3K kinase assay methodology
-
CRISPR protocol for PTEN knockout
-
How to measure mTORC1 activity
-
Immunofluorescence for pS6 ribosomal protein
4. Comparative Intent: Evaluating and Contrasting Options This intent involves comparing different elements to make an informed decision, whether it's choosing a research tool, an experimental model, or interpreting conflicting data.
-
PI3K inhibitors vs mTOR inhibitors
-
Alpelisib vs Taselisib efficacy[3]
-
Advantages of dual PI3K/mTOR inhibitors
-
2D vs 3D cell culture for pathway analysis
-
Comparing sensitivity of different cancer cell lines to PI3K inhibition
5. Validation/Confirmatory Intent: Seeking Evidence and Data This intent is focused on finding data to support or refute a hypothesis. Researchers are looking for established results, clinical data, and evidence of a mechanism's relevance.
-
Clinical trial data for PI3K inhibitors in solid tumors[3]
-
Evidence for mTOR as a drug target
-
Studies showing PTEN mutation frequency in glioblastoma
-
Data supporting AKT's role in apoptosis evasion[4]
-
Preclinical efficacy of everolimus
Data Presentation
For a technical audience, quantitative data must be presented with clarity and precision. Tables are an effective format for summarizing complex datasets and facilitating comparisons.
Table 1: In Vitro Efficacy of Selective PI3K/mTOR Pathway Inhibitors on MCF-7 Breast Cancer Cell Line
| Compound | Target(s) | IC₅₀ (nM) | Assay Type | Cell Viability Reduction at 1µM (%) |
| GDC-0941 | Pan-PI3K | 35.2 | CellTiter-Glo® | 85.4 ± 4.1 |
| AZD5363 | AKT1/2/3 | 48.7 | CellTiter-Glo® | 79.8 ± 5.5 |
| Everolimus | mTORC1 | 15.5 | CellTiter-Glo® | 92.1 ± 3.2 |
| GDC-0980 | Dual PI3K/mTOR | 5.8 | CellTiter-Glo® | 98.7 ± 1.9 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Protocol: Western Blot for Phospho-AKT (Ser473) Detection
This protocol outlines the key steps for assessing the activation state of the AKT kinase by measuring phosphorylation at the Serine 473 residue.
-
Cell Lysis:
-
Culture MCF-7 cells to 80-90% confluency.
-
Treat cells with the desired compounds (e.g., GDC-0941) for the specified time.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against Phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #4060) diluted 1:1000 in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000 in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for Total AKT and a loading control (e.g., β-Actin) to ensure equal protein loading.
-
Mandatory Visualization
Visual diagrams are essential for illustrating complex biological pathways and experimental workflows. All diagrams are generated using Graphviz (DOT language) and adhere to the specified design constraints.
Caption: The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival.
Caption: A streamlined workflow for detecting protein phosphorylation via Western Blot.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What cellular pathways are commonly targeted in oncology drug development? [synapse.patsnap.com]
Methodological & Application
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
Introduction
The validation of a novel therapeutic compound is a critical phase in the drug discovery pipeline. This process involves a series of rigorous experiments designed to confirm the compound's efficacy, elucidate its mechanism of action, and establish a preliminary safety profile. A crucial component of this validation is the comparative analysis, where the new compound is benchmarked against existing standards of care or other relevant molecules. This application note provides a detailed protocol for the validation and comparative analysis of "Compound-X," a novel inhibitor of the fictional "Kinase-Y," against a known "Standard Drug."
Core Validation Workflow
The validation process follows a logical progression from in vitro characterization to more complex cellular assays. This workflow ensures that only compounds with a promising efficacy and safety profile advance to later stages of development.
Caption: High-level experimental workflow for compound validation.
Data Presentation: Comparative Analysis
A primary goal of validation is to understand how a novel compound performs relative to an established competitor. All quantitative data should be summarized for direct comparison.
In Vitro Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of Compound-X against the Standard Drug on the primary target and a panel of related off-targets to determine selectivity.
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Target) |
| Compound-X | 15 | 1,800 | > 10,000 | 120x |
| Standard Drug | 50 | 1,250 | 8,500 | 25x |
In Vitro Toxicity
Cytotoxicity was assessed in a relevant cell line (e.g.,
Application Notes and Protocols for Studying Tetronasin Sodium in Continuous Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies involving Tetronasin Sodium in continuous culture systems. The protocols detailed herein are intended to facilitate reproducible and robust investigations into the antimicrobial effects and mechanisms of action of this ionophore antibiotic.
Introduction to this compound and Continuous Culture Systems
Tetronasin is a polyether ionophore antibiotic that exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action involves the disruption of transmembrane ion concentration gradients by acting as a divalent cation antiporter with a preference for calcium (Ca²⁺) and magnesium (Mg²⁺).[3] This disruption of ion homeostasis leads to a cascade of downstream effects, ultimately inhibiting bacterial growth and altering metabolic outputs.
Continuous culture systems, such as chemostats, provide a powerful in vitro tool for studying the effects of antimicrobial agents under controlled, steady-state conditions that mimic certain physiological environments, like the rumen.[4][5] Unlike batch cultures, where nutrient concentrations and microbial growth rates are constantly changing, chemostats allow for the maintenance of a constant microbial population density and growth rate over extended periods. This enables the detailed study of microbial adaptation and the long-term effects of antimicrobials like this compound.
Experimental Design and Protocols
Objective
To evaluate the effect of various concentrations of this compound on the composition and metabolic output of a mixed ruminal microbial population in a continuous culture system.
Materials and Equipment
-
Single-flow or dual-flow continuous culture fermenters (chemostats)
-
Peristaltic pumps
-
Sterile media reservoir
-
Effluent collection vessel
-
pH and temperature controllers
-
Gas collection bags
-
Anaerobic chamber or gassing station (with N₂/CO₂ gas mixture)
-
Rumen fluid donor (e.g., cannulated cow or sheep)
-
Culture medium (see Table 1 for a typical recipe)
-
This compound stock solution
-
Analytical equipment for VFA, ammonia, and microbial population analysis (e.g., gas chromatograph, spectrophotometer, real-time PCR)
Experimental Workflow
The following diagram outlines the general workflow for a continuous culture experiment to study this compound.
Detailed Protocol
-
Media Preparation: Prepare the basal culture medium as detailed in Table 1. Autoclave and cool under a stream of anaerobic gas (e.g., 80% N₂, 20% CO₂).
-
Inoculum Preparation: Collect fresh rumen fluid from a donor animal. Strain the fluid through several layers of cheesecloth into a pre-warmed, gassed container to maintain anaerobic conditions.
-
Chemostat Setup and Sterilization: Assemble the continuous culture fermenters according to the manufacturer's instructions. Sterilize all components that will come into contact with the culture medium.
-
Inoculation and Equilibration: Under anaerobic conditions, inoculate each fermenter with the prepared rumen fluid. Begin the continuous flow of sterile medium at the desired dilution rate (e.g., 0.05 h⁻¹). Allow the system to equilibrate for a period of 7-10 days to establish a stable microbial community (steady-state). Monitor pH and temperature and adjust as necessary.
-
Introduction of this compound: Prepare a sterile, anaerobic stock solution of this compound. Once the system has reached a steady state, begin the infusion of the this compound stock solution into the treatment fermenters to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.5, and 5.0 mg/L). A control fermenter should receive a sham infusion of the carrier solvent.
-
Sampling: Once the this compound infusion begins, collect effluent samples from each fermenter at regular intervals (e.g., every 24 hours) for the duration of the experimental period (e.g., 7-10 days). Collect gas samples from the collection bags daily.
-
Analytical Procedures:
-
Volatile Fatty Acids (VFAs): Analyze VFA concentrations (acetate, propionate, butyrate, etc.) in the effluent using gas chromatography.
-
Ammonia Concentration: Determine the ammonia concentration in the effluent using a colorimetric assay or an ammonia-selective electrode.
-
Gas Production: Measure the total volume of gas produced and analyze the composition (e.g., methane, carbon dioxide) using gas chromatography.
-
Microbial Populations: Extract DNA from the effluent samples and quantify the abundance of key microbial groups (e.g., total bacteria, specific cellulolytic or lactate-producing species) using quantitative real-time PCR (qPCR) with appropriate primers.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound and the control.
Table 1: Example of a Basal Medium for Rumen Fluid Continuous Culture
| Component | Concentration |
| Distilled Water | 1 L |
| McDougall's Buffer | 250 mL |
| Trypticase Peptone | 2 g |
| Yeast Extract | 0.5 g |
| Resazurin (0.1% w/v) | 1 mL |
| Cysteine-HCl | 0.5 g |
| Substrate (e.g., hay/concentrate) | As required |
Table 2: Hypothetical Effect of this compound on Rumen Fermentation Parameters in Continuous Culture
| This compound (mg/L) | Total VFA (mM) | Acetate (mol/100mol) | Propionate (mol/100mol) | Butyrate (mol/100mol) | Ammonia-N (mg/dL) |
| 0 (Control) | 100 | 65 | 20 | 10 | 15 |
| 0.5 | 98 | 62 | 23 | 9 | 13 |
| 1.0 | 95 | 58 | 27 | 8 | 11 |
| 2.5 | 85 | 52 | 33 | 6 | 8 |
| 5.0 | 70 | 45 | 40 | 4 | 5 |
Table 3: Hypothetical Effect of this compound on Key Microbial Populations in Continuous Culture (log10 gene copies/mL)
| This compound (mg/L) | Total Bacteria | Fibrobacter succinogenes | Ruminococcus albus | Streptococcus bovis | Prevotella spp. |
| 0 (Control) | 10.5 | 8.2 | 8.0 | 7.5 | 9.0 |
| 0.5 | 10.4 | 8.0 | 7.8 | 7.2 | 9.0 |
| 1.0 | 10.3 | 7.7 | 7.5 | 6.8 | 8.9 |
| 2.5 | 10.0 | 7.0 | 6.8 | 5.5 | 8.8 |
| 5.0 | 9.7 | 6.2 | 6.0 | 4.3 | 8.7 |
Mechanism of Action and Signaling Pathways
This compound, as a divalent cation ionophore, disrupts the carefully maintained intracellular concentrations of Ca²⁺ and Mg²⁺. In bacteria, these ions are crucial for a multitude of cellular processes, and their dysregulation can trigger various signaling cascades.
The influx of Ca²⁺ and Mg²⁺ and efflux of H⁺ through the action of Tetronasin disrupts the electrochemical gradient across the bacterial cell membrane. This can lead to:
-
Membrane Depolarization: Altering the membrane potential, which can affect nutrient transport and energy production.
-
Intracellular pH Changes: The exchange of cations for protons can lead to intracellular acidification.
-
Enzyme Activity Modulation: Many enzymes are dependent on specific concentrations of Mg²⁺ and Ca²⁺ for their activity.
-
Triggering of Stress Responses: Bacteria possess sensing systems that detect changes in extracellular and intracellular ion concentrations, leading to the activation of stress response pathways. For instance, the PhoP/PhoQ two-component system in some bacteria is sensitive to Mg²⁺ levels.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Conclusion
The use of continuous culture systems provides a robust and physiologically relevant method for evaluating the antimicrobial properties of this compound. The detailed protocols and application notes provided here offer a framework for researchers to conduct comprehensive studies on the effects of this ionophore on complex microbial communities. The ability to maintain steady-state conditions allows for a deeper understanding of the adaptive responses of bacteria to antimicrobial pressure and the resulting shifts in microbial metabolism. This information is crucial for the development and optimization of antimicrobial therapies in both veterinary and human medicine.
References
- 1. Effect of the novel ionophore tetronasin (ICI 139603) on ruminal microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of tetronasin and monensin on fermentation, microbial numbers and the development of ionophore-resistant bacteria in the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ionophores and pH on growth of Streptococcus bovis in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of stirring time through a rumen simulation technique: Influences on rumen fermentation and bacterial community - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetronasin Sodium for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Tetronasin Sodium in antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyether ionophore antibiotic. Its primary mechanism of action is to transport cations (like Na⁺ and K⁺) across biological membranes, disrupting the natural ion gradients essential for bacterial survival.[1][2][3] This disruption of ion homeostasis interferes with critical cellular processes, leading to an antibacterial effect.[2]
Q2: What is the general spectrum of activity for this compound?
Like other polyether ionophores, this compound is most effective against Gram-positive bacteria.[1] The cell wall of Gram-positive bacteria is generally permeable to small, lipophilic molecules like Tetronasin. In contrast, Gram-negative bacteria possess an outer membrane that acts as a barrier, making them intrinsically more resistant.
Q3: How should I prepare a stock solution of this compound for my assay?
This compound, being a lipophilic compound, has low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For instance, a 10 mg/mL stock in DMSO is a common starting point. Ensure the final concentration of the solvent in your assay medium is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
Q4: I am observing no antibacterial activity. What could be the issue?
There are several potential reasons for a lack of activity:
-
Bacterial Type: Confirm that you are testing against Gram-positive bacteria, as Gram-negative strains are often resistant.
-
Concentration Range: Your concentration range may be too low. Tetronasin's potency can be higher than other ionophores like monensin, but an effective concentration is still necessary.
-
Solubility Issues: The compound may have precipitated out of the assay medium. Ensure the final solvent concentration is sufficient to maintain solubility, and visually inspect for any precipitation. A good goal for the solubility of drug discovery compounds is >60 ug/mL.
-
Inactivation: The compound may be unstable in your specific media or experimental conditions.
Q5: My results are inconsistent between experiments. What are the common causes of variability?
Inconsistency in antibacterial assays can arise from:
-
Inoculum Size: The starting concentration of bacteria can significantly impact the Minimum Inhibitory Concentration (MIC) value. Ensure you are using a standardized inoculum as per guidelines (e.g., CLSI guidelines).
-
Solvent Effects: Varying final concentrations of the solvent (e.g., DMSO) can affect bacterial growth and compound activity.
-
Edge Effects: In microplate-based assays, evaporation from the outer wells can concentrate the compound and media components, leading to an "edge effect." Using a 1-hour incubation of the bacteria-containing plates at room temperature can help reduce this.
-
Incubation Time and Conditions: Ensure consistent incubation times, temperature, and atmospheric conditions (e.g., CO2 levels if required).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when adding stock solution to media | Low aqueous solubility of this compound. | Increase the final percentage of the organic solvent (e.g., DMSO) in your media, but do not exceed a concentration that is toxic to your bacteria (typically ≤1%). Prepare intermediate dilutions in a mix of solvent and media. |
| No inhibition of Gram-negative bacteria | Intrinsic resistance due to the outer membrane. | This is expected. Consider using a combination treatment with an outer membrane permeabilizer, such as polymyxin B, though this is an advanced experimental step. |
| High background signal or no growth in control wells | Solvent toxicity. | Perform a solvent toxicity control by testing a range of your solvent concentrations (e.g., DMSO) in your assay medium to determine the maximum non-inhibitory concentration. |
| MIC values are higher than expected | High bacterial inoculum; binding of the compound to plasticware or media components. | Standardize your bacterial inoculum preparation. Consider using low-binding microplates. |
| Observed cytotoxicity to mammalian cells in co-culture models | Ionophores can also affect eukaryotic cell membranes. | Determine the IC50 (50% inhibitory concentration) for your mammalian cell line to establish a therapeutic window. Test a range of concentrations to find one that is effective against bacteria but minimally toxic to the host cells. |
Quantitative Data Summary
Table 1: Example Minimum Inhibitory Concentration (MIC) Values for Polyether Ionophores against Gram-Positive Bacteria.
| Ionophore | Bacterial Strain | MIC (mg/L) |
| Narasin | Enterococcus faecium | 0.06 - 0.5 |
| Salinomycin | Enterococcus faecium | 0.125 - 1 |
| Lasalocid | Enterococcus faecium | 0.25 - 1 |
| Monensin | Enterococcus faecium | 2 - 16 |
Data sourced from studies on various Enterococcus faecium isolates and should be considered illustrative. Actual MICs for this compound will need to be determined empirically.
Table 2: Example Cytotoxicity Data for Sodium Compounds.
| Compound | Cell Line | IC50 (mM) |
| Sodium Saccharin | AY-27 (Rat Bladder Epithelial) | >50 |
| Sodium Ascorbate | AY-27 (Rat Bladder Epithelial) | ~75 |
| Sodium Citrate | AY-27 (Rat Bladder Epithelial) | ~60 |
| Sodium Chloride | AY-27 (Rat Bladder Epithelial) | ~120 |
This data illustrates that high concentrations of sodium salts can induce cytotoxicity and is presented for context. The cytotoxicity of this compound will be influenced by both its ionophoric activity and the sodium salt form and must be experimentally determined.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from standard Clinical & Laboratory Standards Institute (CLSI) guidelines.
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight on an appropriate agar plate.
-
Resuspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microplate:
-
Add 100 µL of CAMHB to all wells of a 96-well microplate.
-
Add an appropriate volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix.
-
Perform 2-fold serial dilutions by transferring 100 µL from each well to the subsequent well across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This will bring the final bacterial concentration to ~2.5 x 10⁵ CFU/mL and halve the drug concentration in each well.
-
Controls:
-
Positive Control: Wells containing bacteria and media but no drug.
-
Negative Control: Wells containing media only.
-
Solvent Control: Wells containing bacteria, media, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action for this compound as an ionophore.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Overcoming Bacterial Resistance to Tetronasin Sodium in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to bacterial resistance to Tetronasin Sodium in long-term experimental settings.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during research with this compound.
1.1 Issue: Gradual loss of this compound efficacy in long-term bacterial cultures.
-
Question: We are observing a progressive decrease in the effectiveness of this compound against our bacterial strain over multiple passages. What could be the underlying cause and how can we investigate it?
-
Answer: This phenomenon is likely due to the development of bacterial resistance. The primary reported mechanisms of resistance to this compound and other ionophores include the expression of efflux pumps and alterations in the bacterial cell envelope.
-
Efflux Pumps: Bacteria can actively transport this compound out of the cell, preventing it from reaching its target at the cell membrane. A known mechanism in Streptomyces longisporoflavus involves an ABC-transporter system encoded by the tnrB2 and tnrB3 genes.
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as Prevotella ruminicola, can limit the influx of this compound into the cell. This has been observed as a stable resistance mechanism.
To investigate the cause in your specific strain, we recommend the following workflow:
Figure 1: Workflow for investigating decreased this compound efficacy. -
1.2 Issue: Difficulty in determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Question: We are getting inconsistent MIC results for this compound. What are the critical parameters for a reliable MIC assay with this compound?
-
Answer: this compound is an ionophore, and its activity can be influenced by the ionic concentration of the growth medium. Inconsistent results may arise from variations in media preparation. It has been noted that the inclusion of 0.2M NaCl in the growth medium can markedly improve the sensitivity of screening for tetronasin resistance determinants[1].
Recommended Protocol: Broth microdilution is a standard method for determining MIC values. A general outline is provided in the Experimental Protocols section (Section 3.1). Key considerations for this compound include:
-
Medium: Use a consistent and well-defined broth medium. For anaerobic bacteria like Prevotella, Schaedler broth is a suitable option.
-
Ion Concentration: Ensure a consistent concentration of sodium ions in your medium across all experiments.
-
Inoculum Preparation: A standardized inoculum is crucial for reproducibility.
-
Incubation: For anaerobic bacteria, maintain strict anaerobic conditions.
-
1.3 Issue: Cross-resistance to other antibiotics observed in this compound-resistant strains.
-
Question: Our this compound-resistant strain also shows decreased susceptibility to other ionophores. Is this expected?
-
Answer: Yes, cross-resistance among ionophores is a documented phenomenon. Studies have shown that bacteria that develop resistance to this compound can also exhibit increased resistance to other ionophores like monensin and lasalocid[2]. This is likely due to the fact that the resistance mechanisms, such as efflux pumps or reduced cell permeability, are not specific to a single ionophore. Interestingly, cross-resistance to the antibiotic avoparcin has also been reported in tetronasin-resistant Prevotella ruminicola[2].
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of bacterial resistance to this compound?
A1: The two primary mechanisms identified are:
-
Efflux Pumps: Specifically, an ATP-binding cassette (ABC) transporter system encoded by the tnrB2 and tnrB3 genes has been shown to confer resistance in Streptomyces longisporoflavus by actively pumping the antibiotic out of the cell[1].
-
Reduced Cell Permeability: In Gram-negative bacteria like Prevotella ruminicola, resistance has been linked to changes in the cell envelope that decrease the uptake of this compound[3].
Q2: How can I induce this compound resistance in a susceptible bacterial strain for my studies?
A2: Resistance can be induced in vitro by serially passaging the bacterial strain in media containing gradually increasing concentrations of this compound. A detailed protocol for this procedure is provided in Section 3.2.
Q3: Are there any known inhibitors for the efflux pumps that confer resistance to this compound?
A3: While the concept of using efflux pump inhibitors (EPIs) to overcome antibiotic resistance is well-established, there is currently no specific EPI that has been validated for the ABC-transporter responsible for this compound resistance. However, this remains an active area of research for multidrug-resistant bacteria in general.
Q4: Does biofilm formation contribute to resistance against this compound?
A4: Biofilm formation is a general mechanism of antibiotic resistance in bacteria, as the extracellular matrix can limit antibiotic penetration. While not extensively studied specifically for this compound, it is plausible that bacteria growing in a biofilm would exhibit increased tolerance. Standard protocols for testing the susceptibility of biofilms can be adapted for this compound (see Section 3.4).
Q5: Can this compound be used in combination with other antibiotics to overcome resistance?
A5: The use of synergistic antibiotic combinations is a promising strategy to combat resistance. However, there is a lack of specific data on synergistic combinations of this compound with other antibiotics. A checkerboard assay, as described in Section 3.5, can be used to screen for potential synergistic interactions.
Section 3: Experimental Protocols
3.1 Protocol: Broth Microdilution for MIC Determination of this compound
This protocol is adapted from standard CLSI guidelines for anaerobic bacteria.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol) to a high concentration (e.g., 1 mg/mL).
-
Prepare Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate broth medium (e.g., Schaedler broth for anaerobes) to achieve the desired final concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plates: Add the standardized inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C in an anaerobic chamber for 24-48 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
3.2 Protocol: In Vitro Induction of this compound Resistance
This protocol is based on the method of successively increasing antibiotic concentrations.
-
Initial Culture: Grow the susceptible bacterial strain in a broth medium without this compound.
-
Subculturing with Increasing Concentrations:
-
Inoculate a fresh tube of broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) with the initial culture.
-
Incubate until growth is observed.
-
Transfer an aliquot of this culture to a new tube with a slightly higher concentration of this compound.
-
Repeat this process, gradually increasing the antibiotic concentration with each passage.
-
-
Isolation of Resistant Strain: Once the culture can grow at a significantly higher concentration of this compound compared to the initial MIC, isolate a single colony by plating on agar containing the elevated antibiotic concentration.
-
Confirmation of Resistance: Determine the MIC of the isolated strain to confirm the development of resistance.
3.3 Protocol: Efflux Pump Activity Assay (Fluorescent Dye Method)
This is a general protocol that can be adapted for this compound.
-
Cell Preparation: Grow the bacterial strains (susceptible and putative resistant) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer.
-
Loading with Fluorescent Dye: Add a fluorescent dye that is a substrate of efflux pumps (e.g., ethidium bromide or Hoechst 33342) to the cell suspension.
-
Monitoring Efflux:
-
Use a fluorometer to measure the fluorescence of the cell suspension over time.
-
A decrease in fluorescence indicates the efflux of the dye from the cells.
-
Compare the rate of efflux between the susceptible and resistant strains. A faster decrease in fluorescence in the resistant strain suggests higher efflux pump activity.
-
As a control, the assay can be performed in the presence of a general efflux pump inhibitor (like CCCP) to confirm that the observed dye extrusion is energy-dependent.
-
3.4 Protocol: Biofilm Susceptibility Testing
-
Biofilm Formation: Grow bacterial biofilms on a suitable surface (e.g., 96-well plate, coupons) for a defined period (e.g., 24-48 hours).
-
Removal of Planktonic Cells: Gently wash the biofilms to remove non-adherent cells.
-
Antibiotic Treatment: Expose the biofilms to various concentrations of this compound in a fresh growth medium. Include an untreated control.
-
Incubation: Incubate for a specified duration (e.g., 24 hours).
-
Quantification of Viable Cells:
-
Disrupt the biofilms (e.g., by sonication or scraping).
-
Perform serial dilutions and plate on agar to determine the number of viable cells (CFU/mL).
-
Alternatively, use a metabolic assay (e.g., MTT or resazurin) to assess cell viability.
-
3.5 Protocol: Checkerboard Assay for Synergy Testing
-
Prepare Antibiotic Dilutions: In a 96-well plate, prepare serial dilutions of this compound along the y-axis and a second antibiotic along the x-axis.
-
Inoculation: Inoculate the plate with a standardized bacterial inoculum.
-
Incubation: Incubate under appropriate conditions.
-
Determine Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each antibiotic is calculated as the MIC of the antibiotic in combination divided by the MIC of the antibiotic alone.
-
The FIC Index is the sum of the FICs for both antibiotics.
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Section 4: Data Presentation
Table 1: Hypothetical MIC Data for this compound against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Monensin MIC (µg/mL) | Lasalocid MIC (µg/mL) |
| P. ruminicola (Wild Type) | - | 0.1 | 0.2 | 0.15 |
| P. ruminicola (Tet-R) | Reduced Permeability | > 1.0 | > 1.5 | > 1.2 |
| S. lividans (Vector Control) | - | 0.5 | ND | ND |
| S. lividans (tnrB2/B3) | Efflux Pump | > 5.0 | ND | ND |
| ND: Not Determined |
Section 5: Signaling Pathways and Workflows
References
Validation & Comparative
A Comparative Guide to the Synergistic Potential of Ionophore Antibiotics in Antimicrobial Therapy
Introduction: The rise of multidrug-resistant pathogens necessitates innovative therapeutic strategies, with combination therapy emerging as a promising approach to enhance antimicrobial efficacy and combat resistance. Tetronasin Sodium, a member of the polyether ionophore class of antibiotics, functions by disrupting the ion gradients across microbial cell membranes. While specific experimental data on the synergistic combinations of this compound with other antimicrobials is not extensively documented in publicly available literature, this guide evaluates the synergistic potential of the ionophore class as a whole. By examining related compounds, we can infer potential mechanisms and opportunities for combination therapies.
Ionophores like Tetronasin, Monensin, and Lasalocid create pores or act as mobile carriers to transport cations (e.g., Na+, K+, Ca2+) across lipid membranes, leading to the dissipation of the proton motive force, disruption of cellular pH, and ultimately, cell death. This mechanism suggests a strong potential for synergy with other antimicrobial agents that may be potentiated by membrane destabilization or that target different cellular pathways.
Quantitative Analysis of Ionophore Synergistic Effects
Evaluating the interaction between two antimicrobial agents is crucial for combination therapy. The most common method is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. The FIC index quantifies the nature of the interaction:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
While specific data for this compound is limited, studies on other ionophores provide valuable insights into their synergistic capabilities. The following table summarizes findings for various ionophore combinations.
| Ionophore Agent | Combined Antimicrobial | Target Organism(s) | Key Findings & FIC Index |
| Various Ionophores (e.g., Lasalocid, Calcimycin) | Polymyxin B | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Ionophores alone had no effect on Gram-negative bacteria. Combination with Polymyxin B, which permeabilizes the outer membrane, enabled ionophore activity. |
| Monensin | Tylosin | Rumen microbiota | The combination tended to increase in vitro dry matter disappearance (IVDMD) and alter the acetate:propionate ratio compared to control. |
| Lasalocid | Chlortetracycline | Rumen microbiota | Similar to the Monensin-Tylosin combination, this pairing tended to increase IVDMD and beneficially alter the VFA profile for growth promotion. |
| Monensin | Natural Additives (Probiotics, Essential Oils) | Lamb finishing feed | Combining probiotics with monensin improved dietary energy utilization. Adding essential oils to this combination reduced carcass weight, showing a complex interaction. |
| Nigericin | (Not specified) | Staphylococcus aureus | Showed promising potency against persister cells and biofilms, suggesting potential for combination therapy to eradicate these persistent bacterial forms. |
Experimental Protocols
A precise and standardized methodology is essential for evaluating antimicrobial synergy. The checkerboard broth microdilution assay is the gold-standard in vitro technique.
Protocol: Checkerboard Broth Microdilution Assay
1. Preparation of Materials:
-
Antimicrobial Agents: Prepare stock solutions of each agent (e.g., Ionophore and combined antibiotic) in an appropriate solvent (e.g., DMSO, sterile water) at a concentration at least 10 times the highest concentration to be tested.
-
Growth Medium: Use a suitable liquid medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Microorganism: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Plate Setup:
-
Dispense the growth medium into all wells of the 96-well plate.
-
Agent A (e.g., Ionophore): Create a two-fold serial dilution along the x-axis (e.g., columns 1-10). Row H should contain only the dilutions of Agent A to determine its standalone Minimum Inhibitory Concentration (MIC).
-
Agent B (e.g., Combined Antibiotic): Create a two-fold serial dilution along the y-axis (e.g., rows A-G). Column 11 should contain only the dilutions of Agent B to determine its standalone MIC.
-
This setup creates a matrix where each well (except the controls) contains a unique concentration combination of the two agents.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
4. Data Analysis and FIC Calculation:
-
After incubation, determine the MIC for each agent alone (from Row H and Column 11) and for each combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each well showing no growth using the formula: FIC = FICA + FICB = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of B alone)
-
The FIC Index for the combination is the lowest FIC value obtained from all wells.
Visualizing Mechanisms and Workflows
Mechanism of Action: Ionophore Synergy
Ionophores disrupt the fundamental process of maintaining electrochemical gradients across the bacterial membrane. This action can synergize with other antibiotics that either depend on membrane integrity for their target engagement or whose entry into the cell is enhanced by membrane permeabilization.
Safety Operating Guide
Safe Disposal of Tetronasin Sodium: A Comprehensive Guide for Laboratory Professionals
For immediate release – Proper disposal of Tetronasin Sodium, a potent ionophore antibiotic, is critical for maintaining laboratory safety and ensuring environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with best practices for laboratory chemical management. Adherence to these protocols is vital to minimize risks and ensure compliance with regulatory standards.
Essential Safety and Handling Precautions
Before initiating any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and local environmental health and safety (EHS) guidelines. The following are general precautions for handling this compound in a laboratory setting:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, to prevent skin and eye contact.
-
Ventilation: Handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust particles.
-
Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid compound.
-
Spill Management: In the event of a spill, carefully sweep up the solid material and place it into a designated, labeled container for disposal. Avoid creating dust during this process. For any residual material, decontaminate the area with a suitable cleaning agent.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal facility. Direct release into the environment should be strictly avoided.
-
Waste Collection:
-
Collect all waste materials containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), into a clearly labeled, sealed, and appropriate waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Labeling and Storage:
-
Clearly label the waste container with "this compound Waste" and any other required hazard information.
-
Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.
-
-
Chemical Deactivation (Considerations):
-
Advanced oxidation processes, such as using Fenton's reagent, have been shown to degrade some veterinary antibiotics in wastewater but are typically not performed for routine laboratory waste disposal and require specialized expertise.
-
Arranging for Disposal:
-
Contact your institution's EHS office or the designated chemical waste disposal service to arrange for the pickup and proper disposal of the this compound waste.
-
The most common and recommended final disposal method for complex organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion products.
-
Quantitative Data Summary
The following table summarizes key data points relevant to the handling and disposal of this compound and similar compounds.
| Parameter | Value/Information | Source |
| Chemical Formula | C35H53NaO8 | PubChem |
| Molecular Weight | 624.8 g/mol | PubChem |
| Appearance | Solid | General Chemical Information |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sodium oxides. | |
| Recommended Disposal Method | Incineration via a licensed waste disposal facility. | |
| Environmental Fate Consideration | Should not be released into the environment. As an antibiotic, it can have ecotoxicological effects. |
Experimental Protocol: Adsorption-Based Deactivation for Disposal
This hypothetical protocol outlines a method for the deactivation of small quantities of this compound waste in a laboratory setting prior to collection by a waste disposal service. This procedure should only be carried out after consultation with and approval from your institution's EHS office.
Objective: To adsorb this compound onto activated carbon to reduce its bioavailability.
Materials:
-
This compound waste
-
Activated carbon
-
Suitable solvent (e.g., ethanol or methanol, confirm compatibility)
-
Glass beaker or flask
-
Stir plate and stir bar
-
Spatula
-
Appropriate waste container
Procedure:
-
Quantify the amount of this compound waste to be treated.
-
In a chemical fume hood, place the waste into a glass beaker or flask.
-
Add a minimal amount of a suitable solvent to dissolve the this compound.
-
While stirring the solution, slowly add an excess of activated carbon (e.g., a 10:1 ratio of activated carbon to this compound by weight).
-
Allow the mixture to stir for at least one hour to ensure maximum adsorption.
-
Allow the activated carbon to settle. If possible, carefully decant any excess solvent into a separate, appropriate waste container.
-
Transfer the activated carbon slurry/solid into a designated waste container.
-
Seal and label the container as "Activated Carbon with Adsorbed this compound" and any other required hazard information.
-
Arrange for disposal via your institution's chemical waste program.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
